molecular formula C20H20N4O2S B2626601 3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole CAS No. 1428118-67-5

3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole

Cat. No.: B2626601
CAS No.: 1428118-67-5
M. Wt: 380.47
InChI Key: CBNNABCBXNRFTF-UHFFFAOYSA-N
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Description

3-Phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole is a complex organic compound featuring a triazole ring, a pyrrolidine ring, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is often introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the triazole intermediate.

    Phenylethenesulfonyl Group Addition: The phenylethenesulfonyl group is introduced via a sulfonylation reaction, typically using phenylethenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amine or thiol derivatives.

    Substitution: Halogenated derivatives or other substituted products depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

Biologically, the compound may exhibit interesting pharmacological properties, such as antimicrobial or anticancer activities. Research is ongoing to explore its potential as a drug candidate.

Medicine

In medicine, derivatives of this compound could be developed as therapeutic agents. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its structural properties.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings, such as fluconazole, which is used as an antifungal agent.

    Pyrrolidine Derivatives: Compounds like nicotine, which contains a pyrrolidine ring and exhibits significant biological activity.

    Sulfonyl Derivatives: Compounds such as sulfonylureas, which are used in the treatment of diabetes.

Uniqueness

What sets 3-phenyl-5-[1-(2-phenylethenesulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole apart is its combination of these functional groups, which may confer unique biological and chemical properties not found in simpler analogs. This makes it a compound of significant interest for further study and application.

Properties

IUPAC Name

3-phenyl-5-[1-(2-phenylethenylsulfonyl)pyrrolidin-2-yl]-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2S/c25-27(26,15-13-16-8-3-1-4-9-16)24-14-7-12-18(24)20-21-19(22-23-20)17-10-5-2-6-11-17/h1-6,8-11,13,15,18H,7,12,14H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNNABCBXNRFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C=CC2=CC=CC=C2)C3=NC(=NN3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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